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Compound of Interest

Compound Name: 3,5-Dimethoxyphenylboronic acid

Cat. No.: B069687 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-
Dimethoxyphenylboronic acid (CAS No. 192182-54-0), a key building block in organic

synthesis, particularly in the development of pharmaceuticals and advanced materials. This

document is intended for researchers, scientists, and professionals in drug development,

offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3,5-Dimethoxyphenylboronic
acid. Due to the limited availability of experimentally verified public data, predicted values

based on structure-property relationships and analysis of similar compounds are provided for

NMR data. The IR data is based on characteristic absorption frequencies of the functional

groups present in the molecule.

Table 1: ¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.9 - 7.1 Doublet 2 H H-2, H-6 (ortho)

~6.5 - 6.7 Triplet 1 H H-4 (para)

~4.8 - 5.5 (broad) Singlet 2 H B(OH)₂

~3.8 Singlet 6 H 2 x -OCH₃

Solvent: CDCl₃ or DMSO-d₆. Predicted values are based on standard chemical shift tables and

analysis of substituted benzene derivatives.

Table 2: ¹³C NMR (Carbon NMR) Data (Predicted)
Chemical Shift (δ) ppm Assignment

~160 C-3, C-5 (-OCH₃)

~135 (weak) C-1 (-B(OH)₂)

~115 C-2, C-6

~105 C-4

~55 -OCH₃

Solvent: CDCl₃ or DMSO-d₆. Predicted values are based on standard chemical shift tables and

analysis of substituted benzene derivatives.

Table 3: FT-IR (Fourier Transform Infrared) Spectroscopy
Data
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Wavenumber
(cm⁻¹)

Intensity Bond Vibration Functional Group

3400 - 3200 Strong, Broad O-H Stretch
B-OH (Hydrogen

bonded)

3100 - 3000 Medium C-H Stretch Aromatic C-H

2980 - 2850 Medium C-H Stretch -OCH₃

1600 - 1580 Medium C=C Stretch Aromatic Ring

1470 - 1430 Medium C=C Stretch Aromatic Ring

1350 - 1300 Strong
B-O Stretch

(asymmetric)
Boronic Acid

1250 - 1200 Strong
C-O Stretch

(asymmetric)
Aryl Ether

1050 - 1000 Strong
C-O Stretch

(symmetric)
Aryl Ether

~700 Strong
B-O-H Bend (out-of-

plane)
Boronic Acid

Table 4: Mass Spectrometry (MS) Data
m/z (Mass-to-Charge
Ratio)

Relative Intensity Proposed Fragment

182 High [M]⁺ (Molecular Ion)

164 Moderate [M - H₂O]⁺

137 High [M - B(OH)₂]⁺ or [C₈H₉O₂]⁺

122 Moderate
[C₇H₆O₂]⁺ (Loss of CH₃ from

[C₈H₉O₂]⁺)

107 Moderate
[C₇H₇O]⁺ (Loss of CH₃O from

[C₈H₉O₂]⁺)
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Ionization Method: Electron Ionization (EI). Fragmentation patterns are predicted based on the

stability of carbocations and common fragmentation pathways of aromatic ethers and boronic

acids.

Experimental Protocols
The following are detailed methodologies for the key experiments cited. These represent

standard procedures for the spectroscopic analysis of arylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 3,5-Dimethoxyphenylboronic acid is

dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5

mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz

spectrometer.

¹H NMR Acquisition: Proton NMR spectra are typically acquired with a 90° pulse, a spectral

width of -2 to 12 ppm, and a sufficient number of scans (e.g., 16-64) to achieve an adequate

signal-to-noise ratio. A relaxation delay of 1-2 seconds is used between scans.

¹³C NMR Acquisition: Carbon NMR spectra are acquired with a proton-decoupled pulse

sequence. A spectral width of 0 to 200 ppm and a larger number of scans (e.g., 1024-4096)

are required due to the lower natural abundance of the ¹³C isotope.

Fourier Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the powdered sample is placed directly on the ATR

crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by mixing a

small amount of the sample with dry potassium bromide and pressing the mixture into a thin,

transparent disk.

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400

cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty ATR crystal or a pure
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KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: For direct infusion, the sample is dissolved in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL. For analysis by Gas

Chromatography-Mass Spectrometry (GC-MS), derivatization to a more volatile ester (e.g.,

by reaction with a diol) may be necessary.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) or

Electrospray Ionization (ESI) source is used.

Data Acquisition (EI): In EI mode, the sample is vaporized and bombarded with a high-

energy electron beam (typically 70 eV), causing fragmentation. The resulting ions are

separated by their mass-to-charge ratio.

Data Acquisition (ESI): In ESI mode, the sample solution is sprayed through a charged

capillary, creating fine droplets from which ions are desolvated and enter the mass analyzer.

This is a softer ionization technique that often results in a more prominent molecular ion

peak.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3,5-Dimethoxyphenylboronic acid.
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General Workflow for Spectroscopic Analysis
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of 3,5-Dimethoxyphenylboronic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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